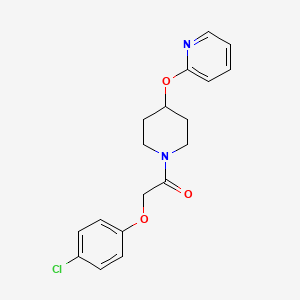

2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c19-14-4-6-15(7-5-14)23-13-18(22)21-11-8-16(9-12-21)24-17-3-1-2-10-20-17/h1-7,10,16H,8-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRJEGUUYVFEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a combination of functional groups that may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C₁₈H₂₃ClN₂O₃

Molecular Weight : 346.8 g/mol

CAS Number : 1448060-71-6

The compound's structure consists of a chlorophenoxy group and a pyridin-2-yloxy-piperidine moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. Research indicates that this compound may exhibit:

- Antineoplastic properties : Preliminary studies suggest that derivatives of this compound could inhibit tumor cell proliferation, indicating potential as an anticancer agent .

- Neuropharmacological effects : Due to its structural similarity to known psychoactive compounds, it may influence neurotransmitter systems, particularly those involving dopamine and serotonin .

- Antimicrobial activity : Some studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .

The mechanism through which this compound exerts its biological effects likely involves:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmission.

- Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions and apoptosis in cancer cells .

Anticancer Activity

A study published in Chemical Biology & Drug Design explored the synthesis and antileukemic activity of related compounds. The results indicated that certain derivatives exhibited significant cytotoxicity against leukemia cell lines, demonstrating the potential of this class of compounds in cancer therapy .

Neuropharmacological Effects

Research conducted on similar piperidine derivatives indicated modulation of dopaminergic pathways, which are crucial in treating disorders such as schizophrenia and depression. The findings suggest that the compound could be further explored for its neuropharmacological applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone | Structure | Antineoplastic, Neuroactive | Similar functional groups; potential for drug development |

| (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | Structure | Neuroactive | Exhibits binding affinity to neurotransmitter receptors |

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Key Observations :

- Core Heterocycles : The substitution of piperidine with piperazine (e.g., in and ) enhances molecular flexibility and binding affinity in kinase targets .

- Aromatic Substituents : Electron-withdrawing groups (e.g., nitro in ) increase polarity but may reduce bioavailability.

- Synthetic Yields : Piperazine-linked derivatives (e.g., 75% yield for compound 7a) show higher efficiency compared to piperidine-based analogs, likely due to improved reaction kinetics .

Physicochemical and Spectroscopic Properties

Melting Points :

Spectroscopic Characterization :

- NMR: Variable-temperature NMR () reveals restricted rotation in ethanone derivatives, causing split signals for proximal hydrogens (e.g., δH 2.5–3.5 ppm for piperidine CH₂ groups) .

- IR: Strong carbonyl stretches (~1700 cm⁻¹) confirm the ethanone core, while aryl ethers (C-O-C) absorb near 1250 cm⁻¹ .

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via a two-step process:

Condensation : React 4-chlorophenacyl bromide with 4-(pyridin-2-yloxy)piperidine in refluxing ethanol using K₂CO₃ as a base to form the intermediate ketone .

Reduction : Reduce the ketone intermediate to the final product using KBH₄ in methanol .

Optimization Strategies :

- Vary solvent polarity (e.g., DMF or THF) to improve solubility.

- Adjust reaction temperature (e.g., 60–80°C for faster kinetics).

- Use catalytic agents like phase-transfer catalysts to enhance intermediate formation.

Q. Table 1: Reaction Optimization Parameters

| Step | Reagents/Conditions | Yield Range | Key Variables Tested |

|---|---|---|---|

| 1 | K₂CO₃, EtOH, reflux | 65–75% | Solvent (DMF vs. EtOH), temperature (70°C vs. 80°C) |

| 2 | KBH₄, MeOH, RT | 80–85% | Reducing agent (NaBH₄ vs. KBH₄), reaction time (2–4 h) |

Q. How can the purity of the compound be ensured post-synthesis?

Methodological Answer:

- Purification : Use silica gel column chromatography with ethyl acetate/hexane (3:7 ratio) to isolate the compound .

- Analytical Confirmation :

- HPLC : Purity >99% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase.

- Spectroscopy : Match ¹H/¹³C NMR peaks with predicted shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine protons at δ 3.5–4.0 ppm) .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : Assign signals for the chlorophenoxy (δ 6.8–7.4 ppm) and pyridinyloxy (δ 8.2–8.6 ppm) groups .

- Mass Spectrometry : Confirm molecular ion peak at m/z [M+H]⁺ matching theoretical molecular weight (e.g., ~375 g/mol).

- IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1680 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can data contradictions in spectroscopic vs. crystallographic results be resolved?

Methodological Answer:

- Crystallographic Validation : Perform single-crystal X-ray diffraction to resolve ambiguities (e.g., bond angles or stereochemistry). Refine data using SHELXL .

- Case Study : A crystallographic study of a related compound (C20H13ClN2O2S) confirmed a monoclinic lattice (space group P2₁/c), with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å . Use similar protocols for the target compound.

Q. Table 2: Crystallographic Data Comparison

| Parameter | Target Compound (Predicted) | Reference Compound |

|---|---|---|

| Space Group | P2₁/c (hypothesized) | P2₁/c |

| Unit Cell (Å) | a ≈ 6.1, b ≈ 18.7, c ≈ 15.0 | a = 6.0686, b = 18.6887, c = 14.9734 |

| β Angle | ~90° | 91.559° |

Q. What computational methods can predict the compound’s pharmacological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to G-protein-coupled receptors (e.g., GPR119, a target for antidiabetic agents) .

- Pharmacophore Modeling : Map the compound’s hydrogen-bond acceptors (pyridinyloxy) and hydrophobic regions (chlorophenyl) to receptor active sites.

- Validation : Compare predicted binding affinities with in vitro assays (e.g., cAMP activation in pancreatic β-cells) .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor intermediate formation via time-resolved NMR or LC-MS.

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace ether bond formation in the pyridinyloxy-piperidine moiety.

- DFT Calculations : Simulate transition states for the condensation step to identify rate-limiting barriers (e.g., steric hindrance at the piperidine nitrogen) .

Q. What strategies mitigate health hazards during handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.